Human CYP11B2 (Aldosterone Synthase) Inhibition: Direct Head-to-Head Potency Comparison with Clinical-Stage Inhibitor Baxdrostat
In a standardized human CYP11B2 enzymatic assay (HEK293-A cells expressing FDXR/FDX; substrate: deoxycorticosterone; 1 h preincubation), 2,2-difluoro-2,3-dihydro-3-methyl-1,4-benzodioxin exhibits an IC₅₀ of 4 nM against human CYP11B2 [1]. This potency approaches that of the advanced clinical-stage CYP11B2 inhibitor baxdrostat (CIN-107), which demonstrates an IC₅₀ of 7 nM in the same assay format [2]. The compound achieves near-baxdrostat-level target engagement in vitro.
| Evidence Dimension | Inhibition of human CYP11B2 enzymatic activity (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 4 nM |
| Comparator Or Baseline | Baxdrostat (CIN-107; CHEMBL4097020): IC₅₀ = 7 nM |
| Quantified Difference | 1.75-fold lower IC₅₀ (4 nM vs. 7 nM) |
| Conditions | HEK293-A cells expressing FDXR/FDX; deoxycorticosterone substrate; 1 h preincubation |
Why This Matters
Procurement for CYP11B2-targeted drug discovery programs requires compounds with validated sub-10 nM potency; this compound meets that threshold and offers a structurally distinct alternative to baxdrostat.
- [1] BindingDB. BDBM50645162 (CHEMBL5569452). IC₅₀ = 4 nM for human CYP11B2. ChEMBL curation. 2025. View Source
- [2] BindingDB. BDBM50238120 (CHEMBL4097020). IC₅₀ = 7 nM for human CYP11B2. ChEMBL curation. 2025. View Source
